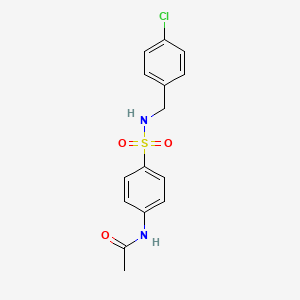
4'-(4-Chlorobenzylsulfamoyl)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(4-Chlorobenzylsulfamoyl)acetanilide, also known as CBSA, is a sulfonamide compound that has been widely used in scientific research as a tool to study the biological effects of sulfonamides. CBSA has been shown to have a range of biochemical and physiological effects, making it a valuable compound for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 4'-(4-Chlorobenzylsulfamoyl)acetanilide is similar to that of other sulfonamide compounds. This compound inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial properties, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of intraocular pressure in the eye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-(4-Chlorobenzylsulfamoyl)acetanilide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively stable and has a long shelf life. However, this compound has some limitations as well. It is not selective for dihydropteroate synthase and can inhibit other enzymes as well. It can also have off-target effects on other biological processes.
Direcciones Futuras
There are several future directions for research on 4'-(4-Chlorobenzylsulfamoyl)acetanilide. One area of interest is the development of more selective inhibitors of dihydropteroate synthase. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound could be used as a tool to study the role of carbonic anhydrase in various biological processes. Finally, this compound could be used in combination with other antibiotics to enhance their antibacterial activity.
Métodos De Síntesis
4'-(4-Chlorobenzylsulfamoyl)acetanilide is synthesized through a multi-step process starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with acetanilide to produce 4'-(4-Chlorobenzoyl)acetanilide. This intermediate compound is then treated with sodium sulfite to obtain this compound.
Aplicaciones Científicas De Investigación
4'-(4-Chlorobenzylsulfamoyl)acetanilide has been used extensively in scientific research to study the biological effects of sulfonamides. Sulfonamides are a class of compounds that have been used as antibiotics for many years. This compound has been shown to inhibit the growth of bacteria, making it a valuable tool for studying the mechanisms of action of sulfonamides.
Propiedades
IUPAC Name |
N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(19)18-14-6-8-15(9-7-14)22(20,21)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYOZXNYIZHELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)
methyl}pyridin-2-amine](/img/structure/B2532168.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)


![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)
